molecular formula C4H7F3O2S B14606337 2-(Trifluoromethanesulfonyl)propane CAS No. 57964-42-8

2-(Trifluoromethanesulfonyl)propane

Cat. No.: B14606337
CAS No.: 57964-42-8
M. Wt: 176.16 g/mol
InChI Key: UPXMMKAMIKNCSS-UHFFFAOYSA-N
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Description

2-(Trifluoromethanesulfonyl)propane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone. This compound is known for its strong electron-withdrawing properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethanesulfonyl)propane typically involves the reaction of propane derivatives with trifluoromethanesulfonyl chloride. One common method is the treatment of propane with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high efficiency and purity, with careful control of reaction conditions to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethanesulfonyl)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, triethylamine, and cesium fluoride. The reactions are typically carried out under controlled temperatures to ensure selectivity and high yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of trifluoromethanesulfonyl derivatives, while addition reactions can produce more complex molecules .

Scientific Research Applications

2-(Trifluoromethanesulfonyl)propane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethanesulfonyl)propane involves its strong electron-withdrawing trifluoromethanesulfonyl group. This group can stabilize negative charges and facilitate various chemical transformations. The compound can act as an electrophile in reactions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a propane backbone with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This combination makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

57964-42-8

Molecular Formula

C4H7F3O2S

Molecular Weight

176.16 g/mol

IUPAC Name

2-(trifluoromethylsulfonyl)propane

InChI

InChI=1S/C4H7F3O2S/c1-3(2)10(8,9)4(5,6)7/h3H,1-2H3

InChI Key

UPXMMKAMIKNCSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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